molecular formula C15H23N5O B5422693 2-[4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazin-1-yl]acetamide

2-[4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazin-1-yl]acetamide

Cat. No.: B5422693
M. Wt: 289.38 g/mol
InChI Key: PXRBFGWMQKJOFC-UHFFFAOYSA-N
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Description

The compound “2-[4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazin-1-yl]acetamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . The molecule also contains a pyrimidine ring, which is a key component of many biological molecules, including the nucleotides cytosine, thymine, and uracil .


Molecular Structure Analysis

The molecule contains several functional groups, including a piperazine ring, an acetamide group, and a pyrimidine ring. These groups can participate in various types of intermolecular interactions, such as hydrogen bonding and pi-stacking, which could influence the compound’s behavior in biological systems .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the pyrimidine ring might undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the piperazine ring could enhance solubility in polar solvents .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action. It could also be interesting to explore the effects of modifying its structure, for example by changing the substituents on the pyrimidine ring .

Properties

IUPAC Name

2-[4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O/c1-11-9-13(12-3-2-4-12)18-15(17-11)20-7-5-19(6-8-20)10-14(16)21/h9,12H,2-8,10H2,1H3,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRBFGWMQKJOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC(=O)N)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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